![molecular formula C21H26N2O3S B4792260 N-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide](/img/structure/B4792260.png)
N-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide
Overview
Description
N-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide, also known as NMS, is a chemical compound that is commonly used in scientific research. It is a potent and selective dopamine D1 receptor antagonist that has been used in various studies to investigate the role of the D1 receptor in different physiological and pathological processes.
Mechanism of Action
N-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide is a selective antagonist of dopamine D1 receptors. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This results in a decrease in the activity of the D1 receptor and a decrease in the downstream signaling pathways that are activated by the receptor. The mechanism of action of N-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide has been extensively studied, and it is well-established that it is a potent and selective D1 receptor antagonist.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide are primarily related to its ability to block the activity of dopamine D1 receptors. This can lead to a decrease in blood pressure, a decrease in renal function, and a decrease in locomotor activity. N-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide has also been shown to affect the release of other neurotransmitters such as acetylcholine and norepinephrine.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide in lab experiments is its selectivity for dopamine D1 receptors. This allows researchers to specifically target the D1 receptor without affecting other receptors or signaling pathways. However, one limitation of N-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide is its potency, which can make it difficult to use in certain experiments. Additionally, the purity of N-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide is crucial for its use in experiments, and impurities can affect the results of experiments.
Future Directions
There are many future directions for the use of N-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide in scientific research. One area of interest is the role of D1 receptors in drug addiction and schizophrenia. N-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide has already been used in studies on these topics, but more research is needed to fully understand the role of D1 receptors in these conditions. Another area of interest is the development of more selective and potent D1 receptor antagonists, which could lead to the development of new treatments for various conditions. Finally, the use of N-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide in combination with other compounds could provide insights into the complex interactions between different neurotransmitters and signaling pathways.
Scientific Research Applications
N-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide is widely used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been used to investigate the role of D1 receptors in the regulation of blood pressure, renal function, and locomotor activity. N-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide has also been used to study the role of D1 receptors in drug addiction and schizophrenia.
properties
IUPAC Name |
N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]-N-phenylmethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-17-7-6-14-22(15-17)21(24)19-12-10-18(11-13-19)16-23(27(2,25)26)20-8-4-3-5-9-20/h3-5,8-13,17H,6-7,14-16H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOAPLPAUKNGOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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